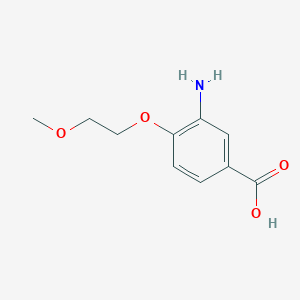
3-Amino-4-(2-methoxyethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(2-methoxyethoxy)benzoic acid is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzoic acid, featuring an amino group at the third position and a 2-methoxyethoxy group at the fourth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-methoxyethoxy)benzoic acid typically involves the following steps:
Nitration: The starting material, 4-(2-methoxyethoxy)benzoic acid, undergoes nitration to introduce a nitro group at the third position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Purification: The resulting this compound is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by efficient purification methods to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Amino-4-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, hydrochloric acid, or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of bases or catalysts.
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives, amides, and other functionalized compounds.
科学的研究の応用
3-Amino-4-(2-methoxyethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Amino-4-(2-methoxyethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The 2-methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems.
類似化合物との比較
Similar Compounds
3-Aminobenzoic acid: Lacks the 2-methoxyethoxy group, resulting in different solubility and reactivity properties.
4-Aminobenzoic acid: Has the amino group at the fourth position, leading to different chemical behavior and applications.
2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid: Contains additional 2-methoxyethoxy groups, which can further modify its properties and applications.
Uniqueness
3-Amino-4-(2-methoxyethoxy)benzoic acid is unique due to the presence of both an amino group and a 2-methoxyethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
3-amino-4-(2-methoxyethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-4-5-15-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZXPSYXVIUGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7795766.png)

![1-[(3-fluorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7795775.png)


![[2-(Cyclopentyloxy)phenyl]methanol](/img/structure/B7795809.png)

![(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B7795825.png)
![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B7795827.png)



